molecular formula C8H11Cl2N3OS B2834153 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride CAS No. 2034469-39-9

3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride

Cat. No.: B2834153
CAS No.: 2034469-39-9
M. Wt: 268.16
InChI Key: MHKWZVPLMJZYLC-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride (CAS 2034469-39-9) is a high-purity chemical building block for research applications. This compound features the thieno[2,3-d]pyrimidine scaffold, which is recognized as a bioisostere of quinazolines and natural nucleobases, making it a valuable template in medicinal chemistry . The dihydrochloride salt form can enhance the compound's solubility and stability in aqueous systems for experimental purposes. Research into analogous thieno[2,3-d]pyrimidine derivatives has identified their significant potential in drug discovery. These compounds have been investigated as potent and selective ATP-competitive inhibitors of atypical Protein Kinase C (aPKC) isoforms, which are key targets for controlling vascular permeability and reducing inflammation in blinding eye diseases . Other studies on similar structures have explored their antiplasmodial activity against the blood and hepatic stages of Plasmodium falciparum , highlighting the therapeutic potential of this chemical class . Furthermore, various 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones have demonstrated promising in vitro anti-proliferative effects against a range of human cancer cell lines, including MCF-7 (breast cancer) and A549 (non-small cell lung cancer) . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS.2ClH/c9-2-3-11-5-10-7-6(8(11)12)1-4-13-7;;/h1,4-5H,2-3,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKWZVPLMJZYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)N(C=N2)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin-4(3H)-one core This can be achieved through cyclization reactions involving thiophene derivatives and appropriate pyrimidinone precursors

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, including crystallization and chromatography, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The thieno[2,3-d]pyrimidin-4(3H)-one core can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the core structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, with conditions varying based on the specific reagents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: The compound is utilized in the production of materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Core Modifications and Substituents

The table below compares 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride with structurally related compounds:

Compound Name Substituents Key Features Biological Activity Reference
This compound 3-(2-Aminoethyl) group; dihydrochloride salt Enhanced solubility; potential for ionic interactions with targets Not explicitly reported (analogs show antitumor/anti-inflammatory activity)
3-((5-Mercapto-1,3,4-oxadiazol-2-yl)methyl) derivatives (e.g., Compound 18) Oxadiazole spacer; hydrophobic tail (e.g., piperidin-1-yl) Targets VEGFR-2 kinase; occupies hinge, linker, and allosteric regions Antiproliferative activity against cancer cells (IC₅₀: 0.5–2.1 μM)
5,6,7,8-Tetrahydrobenzo-thieno[2,3-d]pyrimidin-4(3H)-one derivatives Fused benzo ring; alkyl/halogen substituents Improved lipophilicity; membrane permeability Antitumor activity (e.g., 50% inhibition at 10 μM)
2-Amino-4,5-substituted thiophene-3-carbonitrile-derived analogs Aliphatic/aromatic substituents at 4,5 positions Solvent-free synthesis; microwave-compatible Analgesic (Eddy’s hot plate method) and anticonvulsant activity
Psoralen-thieno[2,3-d]pyrimidin-4(3H)-one hybrids Psoralen-like core DNA intercalation; UV-activated crosslinking Photochemotherapeutic potential (theoretical)

Key Differences

  • Solubility : The dihydrochloride salt of the target compound offers superior aqueous solubility compared to neutral derivatives like oxadiazole-containing analogs, which rely on DMF for synthesis and may require formulation aids .
  • Target Engagement: Oxadiazole derivatives (e.g., Compound 18) exhibit precise kinase inhibition via interactions with VEGFR-2’s hinge region and DFG motif, whereas the aminoethyl group in the target compound may favor interactions with amine-binding pockets (e.g., GPCRs or ion channels) .
  • Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to other thieno[2,3-d]pyrimidin-4(3H)-ones, such as POCl₃-catalyzed cyclization or condensation with formamide . However, its dihydrochloride form requires additional salt formation steps .

Physicochemical and Pharmacokinetic Considerations

  • LogP: The aminoethyl group and dihydrochloride salt likely reduce LogP (predicted <1) compared to lipophilic derivatives like tetrahydrobenzo analogs (LogP ~2.5–3.5) .
  • Stability : Dihydrochloride salts generally exhibit improved shelf-life over free bases, critical for drug formulation .

Biological Activity

3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride (CAS No. 1017029-69-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antitubercular agent and its effects on various cancer cell lines. This article compiles detailed research findings, case studies, and a comparative analysis of its biological activity.

  • Molecular Formula : C8H9N3OS
  • Molecular Weight : 195.24 g/mol
  • Boiling Point : Approximately 382.1 °C (predicted)
  • Density : 1.52 g/cm³ (predicted)

The dihydrochloride form enhances the compound's solubility and stability, making it suitable for various applications in biological research and pharmaceutical development .

The primary mechanism of action for this compound involves the inhibition of Mycobacterium tuberculosis through targeting cytochrome bd oxidase (Cyt-bd). This inhibition disrupts the energy metabolism pathways essential for bacterial survival, thereby exhibiting significant antimycobacterial activity.

Antimycobacterial Activity

Research indicates that this compound demonstrates potent activity against Mycobacterium tuberculosis. It has been shown to inhibit the growth of the bacterium at low concentrations, making it a candidate for further development as an antitubercular drug.

Anticancer Properties

Recent studies have explored the anticancer potential of thieno[2,3-d]pyrimidine derivatives, including this compound. The compound has been tested against various cancer cell lines:

  • MCF-7 (breast cancer) : Exhibited significant anti-proliferative effects with IC50 values indicating cytotoxicity.
  • A549 (lung cancer) : Similar anti-proliferative activity was observed.

The results suggest that compounds within this class can selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index .

In Vitro Studies

  • Cytotoxicity Testing :
    • The cytotoxic effects were evaluated using BALB 3T3 mouse fibroblast cells. The CC50 values were determined to assess the concentration at which 50% cell viability was lost.
    • For example, one study reported an IC50 of 52.56 μg/mL against MCF-7 cells, highlighting the compound's selectivity and potency in inhibiting cancer cell proliferation .
  • Phototoxicity Testing :
    • The phototoxicity was assessed using an in vitro 3T3 NRU test, revealing that the compound does not exhibit significant phototoxic effects, which is advantageous for therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameStructureAntimycobacterial ActivityIC50 (μg/mL)Selectivity Index
This compoundStructureYes52.56High
Other Thieno DerivativesVariousYes/NoVariesVaries

This table summarizes the biological activities of this compound compared to other thieno derivatives, showcasing its potential as a lead compound in drug development.

Q & A

How can synthesis optimization of 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride be systematically approached?

Category : Basic Research
Answer :
Synthesis optimization requires addressing reaction conditions, purification, and yield enhancement. Key steps include:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO improve reactivity for nucleophilic substitutions (e.g., thioether formation) .
  • Catalysis : KI or palladium-based catalysts enhance coupling reactions (e.g., amide bond formation) .
  • Reaction monitoring : Use TLC or HPLC to track intermediates and minimize side products .
  • Purification : Recrystallization (ethanol/water mixtures) or column chromatography ensures high purity .

What advanced methodologies are used to establish structure-activity relationships (SAR) for thieno[2,3-d]pyrimidin-4(3H)-one derivatives?

Category : Advanced Research
Answer :
SAR studies integrate:

  • Functional group variation : Substituents like halogenated benzyl or oxadiazole groups modulate bioactivity (e.g., antimicrobial vs. anticancer) .
  • In vitro assays : Evaluate IC50 values against target enzymes (e.g., dihydrofolate reductase) or cancer cell lines .
  • Molecular docking : Predict binding affinities to targets like VEGFR-2 or tyrosinase using software (AutoDock, Schrödinger) .

How should researchers resolve contradictions in reported biological activities of thieno[2,3-d]pyrimidin-4(3H)-one analogs?

Category : Advanced Research
Answer :
Contradictions arise from assay variability or structural nuances. Mitigation strategies include:

  • Standardized protocols : Replicate assays under identical conditions (e.g., pH, cell line) .
  • Meta-analysis : Compare data across studies to identify trends (e.g., chloro-substituted analogs showing consistent antimicrobial activity) .
  • Mechanistic validation : Use knock-out models or enzyme inhibition assays to confirm target specificity .

What experimental designs are critical for elucidating the mechanism of action of this compound?

Category : Advanced Research
Answer :
Mechanistic studies require:

  • Target identification : SPR or ITC to measure binding kinetics with proteins (e.g., tyrosine kinases) .
  • Pathway analysis : Western blotting or qPCR to assess downstream signaling (e.g., apoptosis markers like caspase-3) .
  • In silico simulations : MD simulations to validate docking predictions and assess ligand-protein stability .

How is purity and structural integrity confirmed during synthesis?

Category : Basic Research
Answer :

  • Spectroscopic techniques : 1H/13C NMR confirms substituent positions; IR identifies functional groups (e.g., amine stretches) .
  • Chromatography : HPLC with UV detection ensures >95% purity .
  • Elemental analysis : Matches theoretical vs. experimental C/H/N ratios .

What in vitro models are suitable for evaluating anticancer activity?

Category : Basic Research
Answer :

  • Cell viability assays : MTT or SRB assays on adherent lines (e.g., MCF-7, HepG2) .
  • Enzyme inhibition : Measure IC50 against kinases (e.g., VEGFR-2) using fluorescence-based kits .
  • Selectivity testing : Compare toxicity in cancer vs. normal cells (e.g., HEK293) .

How can stability under physiological conditions be assessed?

Category : Advanced Research
Answer :

  • pH stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .
  • Thermal stability : DSC/TGA analysis to determine decomposition temperatures .
  • Oxidative stress : Expose to H2O2 and quantify intact compound via LC-MS .

What strategies improve aqueous solubility for in vivo studies?

Category : Advanced Research
Answer :

  • Salt formation : Dihydrochloride salts enhance solubility via protonation of amine groups .
  • Co-solvents : Use PEG-400 or cyclodextrins in formulation .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) .

How are molecular interactions quantified in binding studies?

Category : Advanced Research
Answer :

  • SPR : Measure real-time association/dissociation rates with immobilized targets .
  • ITC : Determine thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
  • Fluorescence quenching : Monitor tryptophan residue changes in target proteins .

What approaches overcome drug resistance in anticancer applications?

Category : Advanced Research
Answer :

  • Combinatorial therapy : Pair with chemosensitizers (e.g., paclitaxel) to bypass efflux pumps .
  • Structural modification : Introduce bulky substituents (e.g., trifluoromethyl) to hinder metabolic degradation .
  • Epigenetic modulation : Co-administer HDAC inhibitors to reverse resistance pathways .

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